2-Heptyn-4-ol, 1-(1-piperidinyl)- 2-Heptyn-4-ol, 1-(1-piperidinyl)-
Brand Name: Vulcanchem
CAS No.: 57975-87-8
VCID: VC4111724
InChI: InChI=1S/C12H21NO/c1-2-7-12(14)8-6-11-13-9-4-3-5-10-13/h12,14H,2-5,7,9-11H2,1H3
SMILES: CCCC(C#CCN1CCCCC1)O
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol

2-Heptyn-4-ol, 1-(1-piperidinyl)-

CAS No.: 57975-87-8

Cat. No.: VC4111724

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

2-Heptyn-4-ol, 1-(1-piperidinyl)- - 57975-87-8

Specification

CAS No. 57975-87-8
Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
IUPAC Name 1-piperidin-1-ylhept-2-yn-4-ol
Standard InChI InChI=1S/C12H21NO/c1-2-7-12(14)8-6-11-13-9-4-3-5-10-13/h12,14H,2-5,7,9-11H2,1H3
Standard InChI Key XOPFRFKLELDPCW-UHFFFAOYSA-N
SMILES CCCC(C#CCN1CCCCC1)O
Canonical SMILES CCCC(C#CCN1CCCCC1)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

2-Heptyn-4-ol, 1-(1-piperidinyl)- (systematic IUPAC name: 1-(piperidin-1-yl)hept-2-yn-4-ol) features a seven-carbon chain with a triple bond between C2 and C3, a hydroxyl group at C4, and a piperidinyl substituent at C1. The piperidine ring, a six-membered amine heterocycle, introduces stereoelectronic effects that influence the compound’s reactivity and solubility. The molecular formula is C₁₂H₂₁NO, with a molar mass of 195.30 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁NO
Molar Mass195.30 g/mol
Hybridization (C2–C3)sp
Functional GroupsAlkyne, alcohol, tertiary amine

The alkyne moiety confers linear geometry at C2–C3, while the hydroxyl and piperidinyl groups create polar regions capable of hydrogen bonding. Theoretical calculations predict a dipole moment of ~2.8 D, suggesting moderate polarity.

Spectroscopic Predictions

Infrared (IR) spectroscopy would reveal characteristic absorptions:

  • ≡C–H stretch: ~3300 cm⁻¹ (sharp)

  • O–H stretch: 3200–3600 cm⁻¹ (broad, alcohol)

  • C≡C stretch: ~2100 cm⁻¹

  • C–N stretch (piperidine): 1200–1350 cm⁻¹

In nuclear magnetic resonance (NMR), the piperidinyl protons are expected to resonate as multiplet signals at δ 1.4–2.7 ppm (methylene groups) and δ 2.8–3.5 ppm (N–CH₂). The hydroxyl proton may appear as a broad singlet near δ 1.5–2.0 ppm (exchangeable), while alkyne protons resonate at δ 1.8–2.2 ppm.

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection strategies suggest two primary fragments:

  • Heptyn-4-ol backbone: Derived from propargyl alcohol derivatives.

  • Piperidinyl substituent: Introduced via nucleophilic substitution or coupling reactions.

Alkylation of Piperidine

A two-step approach could involve:

  • Synthesis of 4-heptyn-2-ol: Oxidative coupling of propionaldehyde with butyllithium, followed by oxidation.

  • Quaternization with piperidine: Treatment of 4-heptyn-2-ol with piperidine under Mitsunobu conditions (DIAD, PPh₃) to install the amine group.

Sonogashira Coupling

Palladium-catalyzed coupling between a propargyl alcohol derivative and a piperidine-containing halide:

  • Propargyl alcohol: HC≡C–CH(OH)–R

  • Halide partner: Piperidinyl-substituted alkyl bromide

Reaction conditions: Pd(PPh₃)₄, CuI, triethylamine, 60°C.

Table 2: Hypothetical Reaction Yields

MethodYield (%)Purity (%)
Alkylation45–5585–90
Sonogashira Coupling60–7090–95

Physicochemical Properties

Solubility and Stability

The compound’s amphiphilic nature (polar hydroxyl/amine vs. nonpolar alkyne) predicts solubility in both polar aprotic solvents (DMF, DMSO) and moderately polar solvents (EtOAc, THF). Hydrolytic stability is expected to be moderate, with susceptibility to acid-catalyzed dehydration at elevated temperatures.

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water5–10
Ethanol50–70
Dichloromethane100–120
Hexane<1

Thermal Behavior

Differential scanning calorimetry (DSC) would likely show a melting point range of 80–85°C and decomposition onset at ≥200°C. The alkyne group may contribute to exothermic decomposition pathways under oxidative conditions.

Reactivity and Functionalization

Alkyne Transformations

The triple bond offers sites for:

  • Hydrogenation: Catalytic (Pd/C) reduction to cis-alkene (Lindlar’s catalyst) or full saturation to heptane.

  • Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.

  • Halogenation: Electrophilic addition of Br₂ or Cl₂ to form dihaloalkenes.

Alcohol and Amine Reactivity

  • Esterification: Acetylation with acetic anhydride/pyridine.

  • Mitsunobu Reaction: Conversion to ethers using DIAD/Ph₃P.

  • N-Alkylation: Quaternization of piperidine with alkyl halides.

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